5-Amino-2-(methylthio)pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H7N3OS. This compound is part of the pyrimidine family, which is significant in various biochemical processes and pharmaceutical applications. Its structure includes an amino group at the 5-position, a methylthio group at the 2-position, and a keto group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(methylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides allows it to be used in research related to DNA and RNA synthesis and repair mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for antiviral, antibacterial, and anticancer properties due to their ability to interfere with essential biological pathways in pathogens and cancer cells.
Industry
Industrially, this compound finds applications in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it a valuable precursor in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of these targets. This modulation can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(methylthio)pyrimidine: Lacks the keto group at the 4-position.
2-Methylthio-4(3H)-pyrimidinone: Lacks the amino group at the 5-position.
5-Amino-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
Uniqueness
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three functional groups (amino, methylthio, and keto) on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Biological Activity
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound, like many others in the pyrimidine family, exhibits potential therapeutic effects, including antioxidant, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group and a methylthio group. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antioxidant mechanisms.
1. Antioxidant Activity
Research indicates that pyrimidine derivatives, including this compound, possess significant antioxidant properties. The antioxidant activity can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In studies, compounds similar to this compound exhibited moderate to high antioxidant activity, with some derivatives showing up to 82% inhibition of free radicals compared to standard antioxidants like Trolox .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrimidine derivatives often act as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory process. In vitro studies have demonstrated that certain derivatives can inhibit LOX with IC50 values as low as 1.1 μM, indicating potent anti-inflammatory potential .
3. Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented. Compounds related to this compound have shown efficacy against various cancer cell lines through mechanisms such as receptor tyrosine kinase inhibition and apoptosis induction. For instance, some derivatives have been reported to inhibit the growth of leukemia and glioblastoma cell lines effectively .
Table 1: Biological Activity Summary of Pyrimidine Derivatives
Compound Name | Antioxidant Activity (%) | LOX Inhibition (IC50 μM) | Anticancer Efficacy (CC50 μM) |
---|---|---|---|
This compound | Moderate to High (71-82%) | 1.1 | Varies by derivative |
Related Compound A | 78 | 10.7 | 18.6 |
Related Compound B | 82 | 35 | >100 |
Case Study 1: Antioxidant Evaluation
In a study evaluating various pyrimidine derivatives for their antioxidant properties, it was found that compounds with additional double bonds exhibited enhanced activity due to structural similarities with natural substrates involved in oxidative stress responses .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of pyrimidine derivatives revealed that compounds exhibiting amino substitutions showed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications at specific positions on the pyrimidine ring can enhance biological efficacy .
Properties
CAS No. |
6627-25-4 |
---|---|
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
5-amino-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,6H2,1H3,(H,7,8,9) |
InChI Key |
QTTKCUGUBUQSFB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)N |
Origin of Product |
United States |
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